MTEOA MeOSO3 chemical structure and properties
MTEOA MeOSO3 chemical structure and properties
An In-depth Technical Guide to Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3)
Introduction
Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly referred to as MTEOA MeOSO3, is a third-generation ionic liquid (IL) recognized for its favorable environmental profile, including good biocompatibility and biodegradability. It is composed of a tris(2-hydroxyethyl)methylammonium cation and a methylsulfate anion.[1] This compound's amphiphilic nature, stemming from its charged, hydrophilic head and nonpolar hydrocarbon portions, allows it to function effectively as a surfactant.[1] Due to its unique properties, including negligible vapor pressure, it is considered a "green solvent".[1] MTEOA MeOSO3 has garnered interest for its excellent antistatic, dispersing, and emulsifying characteristics, which are valuable in various chemical and biological processes.[1] Its stability in aqueous solutions further enhances its utility.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of MTEOA MeOSO3 consists of the tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) and the methyl sulfate anion ([MeOSO₃]⁻). The presence of three hydroxyl (-OH) groups on the cation allows for significant hydrogen bonding.[1]
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value |
| Chemical Name | Tris(2-hydroxyethyl)methylammonium methylsulfate |
| Common Abbreviation | MTEOA MeOSO3 |
| CAS Number | 29463-06-7 |
| Molecular Formula | C₈H₂₁NO₇S |
| Molecular Weight | 275.32 g/mol [2][3] |
| Physical Form | Liquid[4] |
| SMILES String | COS([O-])(=O)=O.C--INVALID-LINK--(CCO)CCO[4] |
| InChI Key | WLTHPEHYBIKNHR-UHFFFAOYSA-M[4] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Assay | ≥98% | Commercially available purity[4] |
| Flash Point | approx. 198 °C | Closed cup (ISO 2719)[2] |
| Storage Class | 10 - Combustible liquids | [4] |
| Viscosity | 15.8–23.4 mPa·s | For binary mixtures with water/ethanol at 298.15 K |
Synthesis
While a specific, detailed protocol for the synthesis of MTEOA MeOSO3 is not extensively published, the general synthesis route for similar quaternary ammonium salts involves the quaternization of a tertiary amine.
Conceptual Synthesis Protocol:
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Starting Materials: The synthesis would logically start with triethanolamine (tris(2-hydroxyethyl)amine) and a methylating agent, such as dimethyl sulfate.
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Reaction: Triethanolamine would be reacted with dimethyl sulfate. The lone pair of electrons on the nitrogen atom of triethanolamine attacks one of the methyl groups of dimethyl sulfate in a nucleophilic substitution reaction (SN2).
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Product Formation: This reaction forms the desired tris(2-hydroxyethyl)methylammonium cation and the methylsulfate anion as the counter-ion.
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Purification: The final product would likely require purification to remove any unreacted starting materials or byproducts.
A related patent describes the synthesis of a fatty acid ester derivative, where triethanolamine is first esterified with a fatty acid, and the resulting product is then quaternized with dimethyl sulfate.[5]
Biological Activity and Signaling Pathways
Current scientific literature does not indicate that MTEOA MeOSO3 directly modulates specific intracellular signaling pathways. Its primary role in a biological context is as a biocompatible material. Cytotoxicity assessments have shown it to be nontoxic to human skin cells, making it suitable for use in on-skin electronic devices. Its "bio-friendly" nature is a key feature for its application in biomedical devices that interface with biological systems.
Applications in Drug Development and Research
The properties of MTEOA MeOSO3 make it a versatile compound in research and development.
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Organic Electrochemical Transistors (OECTs): A significant application of MTEOA MeOSO3 is as an additive to the conductive polymer PEDOT:PSS. It has been shown to enhance the performance of OECTs, which are used for biosensing applications such as electrocardiography (ECG) signal acquisition and the detection of ions like Na⁺ and K⁺ in physiological ranges.[4] The addition of MTEOA MeOSO3 can lead to high transconductance, fast response times, and excellent stability in these devices.
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Surfactant and Stabilizer: Its amphiphilic nature makes it an excellent emulsifying and dispersing agent.[1] It can be used to stabilize colloidal systems and improve the solubility of reactants in organic synthesis.[1]
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Ammonia Capture: MTEOA MeOSO3 has demonstrated effectiveness in ammonia absorption, which can be relevant in various industrial and environmental applications.[1]
Experimental Protocols
Fabrication of a PEDOT:PSS/[MTEOA][MeOSO3]-based OECT (Representative Protocol)
This protocol is a generalized representation based on common practices for OECT fabrication.
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Substrate Preparation: Begin with a clean substrate, such as glass or flexible polyethylene terephthalate (PET). The substrate should be thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) and dried.
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PEDOT:PSS Formulation: Prepare an aqueous dispersion of PEDOT:PSS. Add MTEOA MeOSO3 to this dispersion at a specific concentration (e.g., a certain weight percentage). The mixture should be stirred to ensure homogeneity.
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Film Deposition: Deposit a thin film of the PEDOT:PSS/[MTEOA][MeOSO3] mixture onto the prepared substrate. This can be achieved using techniques like spin coating or inkjet printing to control the film thickness and uniformity.
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Annealing: The coated substrate is then typically annealed (heated) at a specific temperature (e.g., 120-140°C) for a set duration to remove the solvent and improve the film's conductivity and morphology.
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Channel Definition: Define the active channel of the OECT. This can be done through photolithography and etching or by using a shadow mask during deposition.
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Electrode Deposition: Deposit the source and drain electrodes (commonly gold) onto the PEDOT:PSS channel. A gate electrode is also integrated into the device, often made of a biocompatible metal like gold or platinum.
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Encapsulation: Encapsulate the device, leaving the active channel and electrode contact pads exposed, to ensure stable operation in an aqueous environment.
Visualizations
Logical Workflow for OECT Fabrication
Caption: A diagram illustrating the key steps in the fabrication of an Organic Electrochemical Transistor (OECT) using a PEDOT:PSS/[MTEOA][MeOSO3] active layer.
References
- 1. Insights into Tris-(2-Hydroxylethyl)methylammonium Methylsulfate Aqueous Solutions [qspace.qu.edu.qa]
- 2. Tris(2-hydroxyethyl)methylammonium methylsulfate = 98 29463-06-7 [sigmaaldrich.com]
- 3. tris(2-hydroxyethyl)methylammonium methyl sulphate [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
